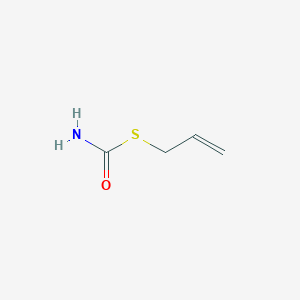

S-Prop-2-en-1-yl carbamothioate

Description

Properties

CAS No. |

62604-06-2 |

|---|---|

Molecular Formula |

C4H7NOS |

Molecular Weight |

117.17 g/mol |

IUPAC Name |

S-prop-2-enyl carbamothioate |

InChI |

InChI=1S/C4H7NOS/c1-2-3-7-4(5)6/h2H,1,3H2,(H2,5,6) |

InChI Key |

OMGBBXADMVNVRR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCSC(=O)N |

Origin of Product |

United States |

Preparation Methods

Formation of Thiocyanate Intermediates

Allyl alcohol reacts with ammonium thiocyanate in the presence of sulfuric acid, generating allyl thiocyanate (prop-2-en-1-yl thiocyanate) and allyl isothiocyanate (prop-2-en-1-yl isothiocyanate):

$$

\text{CH}2=\text{CHCH}2\text{OH} + \text{NH}4\text{SCN} \xrightarrow{\text{H}2\text{SO}4} \text{CH}2=\text{CHCH}2\text{SCN} + \text{CH}2=\text{CHCH}2\text{NCS} + \text{H}2\text{O}

$$

The thiocyanate and isothiocyanate intermediates are subsequently isolated via distillation.

Reaction with Higher Alcohols

The intermediates react with alcohols (e.g., ethanol or methanol) at elevated temperatures to yield S-prop-2-en-1-yl carbamothioate:

$$

\text{CH}2=\text{CHCH}2\text{SCN} + \text{ROH} \rightarrow \text{RO-CS-NH-CH}2\text{CH}=\text{CH}2 + \text{HSCN}

$$

This method achieves moderate yields (70–85%) and is scalable for industrial production, avoiding corrosive reagents like chloropropene.

Newman-Kwart Rearrangement of O-Allyl Carbamothioates

The Newman-Kwart rearrangement offers a thermal pathway to convert O-allyl carbamothioates to their S-allyl counterparts. This method, though less common for aliphatic systems, is effective for aryl substrates and can be adapted for allyl derivatives:

Synthesis of O-Allyl Carbamothioates

O-Allyl carbamothioates are prepared via alcoholysis of carbamoyl chlorides:

$$

\text{R}2\text{NC(O)Cl} + \text{CH}2=\text{CHCH}2\text{OH} \rightarrow \text{R}2\text{NC(O)O-CH}2\text{CH}=\text{CH}2 + \text{HCl}

$$

Thermal Rearrangement

Heating O-allyl carbamothioates at 200–250°C induces a-sigmatropic shift, yielding S-prop-2-en-1-yl carbamothioates:

$$

\text{R}2\text{NC(O)O-CH}2\text{CH}=\text{CH}2 \xrightarrow{\Delta} \text{R}2\text{NC(O)S-CH}2\text{CH}=\text{CH}2

$$

This method achieves 60–75% yields but requires stringent temperature control.

Isocyanate-Allyl Mercaptan Coupling

Reaction of isocyanates with allyl mercaptan (prop-2-en-1-yl thiol) provides a direct route to S-prop-2-en-1-yl carbamothioates:

$$

\text{RNCO} + \text{HS-CH}2\text{CH}=\text{CH}2 \rightarrow \text{RNHC(O)S-CH}2\text{CH}=\text{CH}2

$$

For example, adamantan-1-yl isocyanate reacts with allyl mercaptan in dichloromethane at 0°C, yielding 82% of the product. While efficient, this method necessitates handling toxic isocyanates and thiols.

Carbamoyl Chloride and Allyl Thiol Reaction

Carbamoyl chlorides react with allyl thiol under basic conditions to form S-prop-2-en-1-yl carbamothioates:

$$

\text{R}2\text{NC(O)Cl} + \text{HS-CH}2\text{CH}=\text{CH}2 \xrightarrow{\text{Base}} \text{R}2\text{NC(O)S-CH}2\text{CH}=\text{CH}2 + \text{HCl}

$$

Triethylamine is commonly employed to scavenge HCl, driving the reaction to completion. Yields range from 65% to 90%, depending on the carbamoyl chloride’s steric bulk.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: S-Prop-2-en-1-yl carbamothioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the prop-2-en-1-yl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted carbamothioates.

Scientific Research Applications

S-Prop-2-en-1-yl carbamothioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals

Mechanism of Action

The mechanism of action of S-Prop-2-en-1-yl carbamothioate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their function. This interaction can result in the inhibition of enzyme activity, which is useful in therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Thiocarbamate Derivatives and Their Properties

†No direct application data available for this compound in the provided evidence.

Key Differences and Implications

This could affect environmental persistence and metabolic pathways. Halogenated derivatives (e.g., tri-allate) exhibit enhanced stability and specificity for weed control due to chlorine atoms, which reduce volatility and improve soil adsorption .

Biological Activity :

- EPTC and cycloate act as lipid biosynthesis inhibitors in grasses, leveraging their alkyl chains for membrane penetration . The propenyl group might alter target-site binding efficiency.

- Dimepiperate ’s bulky aromatic substituent enhances selectivity for rice paddies, a trait less likely in smaller propenyl derivatives .

Toxicity and Regulation :

- Most thiocarbamates, including EPTC, are classified as moderately toxic (EPA Category III), with acute oral LD50 values ranging from 300–1000 mg/kg .

- This compound’s hazards are unclassified due to insufficient data, though precautionary measures (e.g., avoiding inhalation) are advised for structurally related nitriles and sulfides .

Research Findings and Gaps

- Synthesis and Stability : Thiocarbamates are typically synthesized via nucleophilic substitution between carbamoyl chlorides and thiols. The propenyl group’s reactivity may necessitate specialized conditions to prevent polymerization or degradation.

- Environmental Impact: EPTC and tri-allate are known to leach into groundwater, with half-lives of 10–30 days in soil . Propenyl derivatives may degrade faster due to unsaturated bond susceptibility.

- Toxicological Data: Limited studies exist on this compound. In contrast, dimepiperate and tri-allate have established NOAEL (No Observed Adverse Effect Level) values for mammalian toxicity .

Q & A

Q. How can researchers preemptively address potential peer review critiques regarding the ecological relevance of lab-based studies on this compound?

- Methodological Answer : Conduct microcosm experiments simulating field conditions (pH, microbial activity) to validate lab results. Use mesocosms for intermediate-scale testing and cite regulatory guidelines (e.g., OECD 307 for soil degradation). Clearly state limitations in extrapolating data to natural environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.